7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one
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Overview
Description
7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one: is a chemical compound with the molecular formula C10H14Cl2O2 . It is a bicyclic compound featuring a unique structure that includes two chlorine atoms and three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .
Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets. The chlorine atoms and the bicyclic structure play a crucial role in its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
- 2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octan-8-one
Comparison: Compared to similar compounds, 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[420]octan-8-one is unique due to the presence of two chlorine atoms and three methyl groupsThe presence of chlorine atoms enhances its electrophilicity, making it more reactive in substitution reactions .
Properties
CAS No. |
92958-26-4 |
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Molecular Formula |
C10H14Cl2O2 |
Molecular Weight |
237.12 g/mol |
IUPAC Name |
7,7-dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C10H14Cl2O2/c1-8(2)6-7(13)10(11,12)9(6,3)4-5-14-8/h6H,4-5H2,1-3H3 |
InChI Key |
CJESLRPOJHDRSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(=O)C(C2(CCO1)C)(Cl)Cl)C |
Origin of Product |
United States |
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